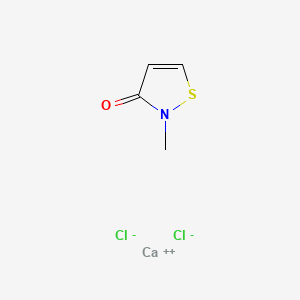
Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci) is a compound that belongs to the isothiazolinone family. Isothiazolinones are known for their antimicrobial properties and are widely used as biocides in various industrial and consumer products. This compound is particularly effective in controlling microbial growth in water-containing solutions and is used in a variety of applications, including personal care products, paints, and industrial water treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-isothiazolin-3-one typically involves the cyclization of cis-N-methyl-3-thiocyanoacrylamide. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiazolinone ring . The process involves the use of reagents such as chlorine and methylene dichloride, and the reaction is typically conducted at low temperatures (5-15°C) to achieve high yields .
Industrial Production Methods
Industrial production of Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci) involves large-scale synthesis using similar methods as described above. The compound is often produced in aqueous solutions to facilitate its use in various applications. The industrial process is optimized to ensure high purity and yield, with careful control of reaction conditions and purification steps .
化学反应分析
Types of Reactions
Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The isothiazolinone ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the isothiazolinone ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while substitution reactions can yield various substituted isothiazolinones .
科学研究应用
Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci) has a wide range of scientific research applications, including:
Chemistry: Used as a biocide in various chemical formulations to prevent microbial contamination.
Biology: Employed in studies investigating its effects on microbial growth and metabolism.
Medicine: Investigated for its potential use in antimicrobial therapies and as a preservative in pharmaceutical formulations.
作用机制
The mechanism of action of Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci) involves the inhibition of microbial growth by disrupting metabolic pathways. The compound targets dehydrogenase enzymes, leading to the inhibition of cellular respiration and energy production. This results in rapid inhibition of microbial growth, followed by irreversible cell damage and loss of viability .
相似化合物的比较
Similar Compounds
5-Chloro-2-methyl-4-isothiazolin-3-one: Another isothiazolinone compound with similar antimicrobial properties.
2-Octyl-4-isothiazolin-3-one: Used as a biocide in various industrial applications.
1,2-Benzisothiazolin-3-one: Known for its antimicrobial activity and used in similar applications.
Uniqueness
Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci) is unique due to its specific combination of antimicrobial properties and its ability to be used in a wide range of applications. Its effectiveness at low concentrations and compatibility with various formulations make it a valuable compound in both industrial and consumer products .
属性
CAS 编号 |
57373-20-3 |
|---|---|
分子式 |
C4H5CaCl2NOS |
分子量 |
226.14 g/mol |
IUPAC 名称 |
calcium;2-methyl-1,2-thiazol-3-one;dichloride |
InChI |
InChI=1S/C4H5NOS.Ca.2ClH/c1-5-4(6)2-3-7-5;;;/h2-3H,1H3;;2*1H/q;+2;;/p-2 |
InChI 键 |
ZNUJLBVUZKNDOW-UHFFFAOYSA-L |
SMILES |
CN1C(=O)C=CS1.[Cl-].[Cl-].[Ca+2] |
规范 SMILES |
CN1C(=O)C=CS1.[Cl-].[Cl-].[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate](/img/structure/B1607390.png)


